molecular formula C10H16O4 B066566 Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) CAS No. 171483-03-7

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)

Cat. No. B066566
M. Wt: 200.23 g/mol
InChI Key: HOTVEPWTYXMOGA-NQMVMOMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism Of Action

The mechanism of action of Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes and proteins involved in various cellular processes.

Biochemical And Physiological Effects

Studies have shown that Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) can have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) in lab experiments is its potential to be used as a starting point for the development of new drugs and therapeutic agents. However, one limitation is that the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research related to Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI). One area of research could be focused on further investigating the compound's anti-inflammatory and anti-cancer properties. Additionally, research could be conducted to explore the potential use of the compound in the development of new drugs and therapeutic agents. Another area of research could be focused on developing new synthesis methods for the compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) involves the reaction of ethyl 2-oxocyclohexanecarboxylate with 2-methylfuran in the presence of a strong base. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield the final compound.

properties

CAS RN

171483-03-7

Product Name

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one

InChI

InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10-/m1/s1

InChI Key

HOTVEPWTYXMOGA-NQMVMOMDSA-N

Isomeric SMILES

CCO[C@H]1C[C@@H]2COC(=O)CC[C@H]2O1

SMILES

CCOC1CC2COC(=O)CCC2O1

Canonical SMILES

CCOC1CC2COC(=O)CCC2O1

synonyms

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)

Origin of Product

United States

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